molecular formula C16H12Cl2N2O2S2 B2691244 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863511-06-2

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2691244
CAS No.: 863511-06-2
M. Wt: 399.3
InChI Key: ZTAUJEFOCXSJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a strategic molecular hybrid, incorporating a 2-phenylthiazole moiety linked via a methylene bridge to a 3,4-dichlorobenzenesulfonamide group. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known to confer a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects . Recent studies highlight that novel thiazole derivatives demonstrate potent, low-micromolar antiproliferative activity against both drug-sensitive and resistant lung cancer cell lines, and can act as potential dual-targeting agents by interacting with key oncogenic targets like EGFR and SIRT2 . Concurrently, the benzenesulfonamide group is a prevalent pharmacophore in compounds targeting various enzymes and is a key structural component in investigational HIV-1 Capsid (CA) protein inhibitors, which exhibit a novel mechanism of action by disrupting viral replication at both early and late stages . The primary research value of this reagent lies in its potential as a precursor or investigative tool for developing novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the context of optimizing potency and selectivity against specific biological targets. It is suited for in vitro assays to screen for anticancer, antimicrobial, or other bioactivities, and serves as a valuable building block for the synthesis of more complex chemical libraries. This product is intended for use by qualified researchers in a controlled laboratory setting. Intended Use: For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAUJEFOCXSJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with essential cellular processes. The thiazole ring in the compound is known to interact with enzymes and receptors, disrupting their normal function and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Sulfonamides

Compound Torsion Angle (°) Ring Tilt (°) Key Substituents
Compound I 67.8 65.0 2,4-Cl₂; 4-Cl-aniline
Compound II 53.0–63.9 72.4–87.5 2,4-Cl₂; 4-CH₃-aniline
3,4-Dichloro derivative (target) Not reported Not reported 3,4-Cl₂; 2-phenylthiazole

Heterocyclic Side Chains

The thiazole moiety in the target compound differentiates it from triazole-based sulfonamides (e.g., compounds 7–9 in ). Triazole derivatives exist in thione-thiol tautomeric forms, confirmed by IR spectra (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Fungicidal Activity

The fungicidal efficacy of sulfonamides is highly dependent on substituent positioning:

  • Compound 5c (2,4-dichloro analog) : Demonstrates EC₅₀ values of 9.5–24.6 mg/L against Sclerotinia sclerotiorum and Botrytis cinerea, outperforming hymexazol (a commercial fungicide) in some cases .

Table 2: EC₅₀ Values of Selected Compounds

Compound C. lunata (EC₅₀, mg/L) B. cinerea (EC₅₀, mg/L) S. sclerotiorum (EC₅₀, mg/L)
Compound 5c 20.8 24.6 9.5
Hymexazol Not reported Not reported 10.0 (reference)

Role of the Thiazole Moiety

The 2-phenylthiazole group in compound 5c contributes to enhanced bioactivity, likely through π-π stacking or hydrophobic interactions with fungal targets. Replacing the thiazole with triazole (as in compounds 7–9) introduces tautomerism but may reduce fungicidal potency due to altered hydrogen-bonding capacity .

Spectroscopic Features

  • IR Spectroscopy : Sulfonamides exhibit characteristic νS=O bands at ~1150–1350 cm⁻¹. Hydrazinecarbothioamides (e.g., compounds 4–6) show νC=O at 1663–1682 cm⁻¹, absent in triazole derivatives .
  • NMR Spectroscopy : In compound I, the NH proton resonates at δ 10.2 ppm, while aromatic protons appear at δ 7.2–7.8 ppm, consistent with electron-withdrawing chloro substituents .

Biological Activity

3,4-Dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide core with dichloro and thiazole substituents, which are critical for its biological activity. The molecular formula is C14H12Cl2N2O2S, and its structure can be represented as follows:

3 4 Dichloro N 2 phenylthiazol 4 yl methyl benzenesulfonamide\text{3 4 Dichloro N 2 phenylthiazol 4 yl methyl benzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For example, it may inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues.
  • Antimicrobial Activity : Studies have reported that similar sulfonamide derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis and function. The thiazole moiety enhances the binding affinity to bacterial enzymes.
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationship (SAR)

The presence of the thiazole ring and the dichloro substitution on the benzene ring are significant for enhancing the biological activity of this compound. Research indicates that:

  • Dichloro Substituents : These groups increase lipophilicity and improve the compound's ability to penetrate cellular membranes.
  • Thiazole Moiety : This heterocyclic structure contributes to the compound's ability to interact with target proteins effectively.

Anticancer Activity

A study evaluating various thiazole derivatives found that compounds with similar structures to this compound exhibited significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency.

CompoundCell LineIC50 (µM)
This compoundMCF7<10
EthosuximideMCF770
DoxorubicinA54915

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related sulfonamides. For instance, derivatives similar to this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Anticonvulsant Activity : A study indicated that thiazole derivatives exhibit anticonvulsant properties with median effective doses significantly lower than standard treatments. This suggests potential applications in epilepsy management.
  • Cardiovascular Effects : Research involving benzenesulfonamides has shown effects on perfusion pressure and coronary resistance in isolated rat heart models. The data suggest that these compounds may influence cardiovascular parameters through interactions with calcium channels.

Q & A

Q. Biological assays :

  • PPARγ transactivation : Luciferase reporter assays in HEK293 cells .
  • Binding affinity : Competitive fluorescence polarization assays using purified PPARγ ligand-binding domain .

Computational modeling : Dock analogs into PPARγ’s crystal structure (PDB: 3DZY) to predict binding modes and optimize steric/electronic interactions .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Answer:
  • X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water). Refine structures using SHELXL (twinning ratio <0.3, R-factor <5%) .
  • Key parameters : Analyze dihedral angles between the thiazole and benzene rings (e.g., ~65–85°) and hydrogen-bonding networks (N–H⋯O=S) to assess conformational stability .

Q. What strategies improve yield in multi-step syntheses?

  • Answer:

Flow chemistry : Automate sulfonamide coupling steps to enhance reproducibility and reduce reaction time .

Catalytic optimization : Screen Pd/C or CuI catalysts for Suzuki-Miyaura cross-coupling of thiazole intermediates.

Process analytics : Use inline FTIR or Raman spectroscopy to monitor intermediates and adjust stoichiometry in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.